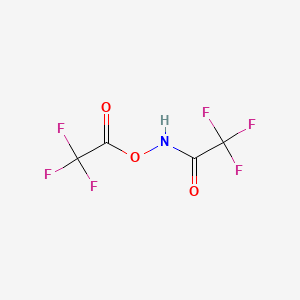

N,O-Bis(trifluoroacetyl)hydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2,2,2-trifluoroacetyl)amino] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO3/c5-3(6,7)1(12)11-14-2(13)4(8,9)10/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSAMXITKBXZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060990 | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-78-6 | |

| Record name | (2,2,2-Trifluoroacetyl)azanyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, (2,2,2-trifluoroacetyl)azanyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic trifluoroacetohydroxamic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,O-Bis(trifluoroacetyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,O-Bis(trifluoroacetyl)hydroxylamine, often abbreviated as BTAH, is a highly reactive and versatile reagent in modern organic synthesis. Its significance lies primarily in its function as a potent electrophilic nitrogen source, facilitating the formation of carbon-nitrogen bonds—a cornerstone of pharmaceutical and agrochemical development. The presence of two strongly electron-withdrawing trifluoroacetyl groups enhances the electrophilicity of the nitrogen atom, making it a valuable tool for a range of chemical transformations.[1]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and key applications with experimental methodologies. The information presented herein is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is hygroscopic and should be handled under anhydrous conditions.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 684-78-6 |

| Molecular Formula | C₄HF₆NO₃ |

| Molecular Weight | 225.05 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 60 °C |

| Solubility | Soluble in dichloromethane, dimethoxyethane |

| Stability | Hygroscopic; handle under inert, anhydrous conditions[1][2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct acylation of hydroxylamine hydrochloride with trifluoroacetic anhydride.[1][2]

Caption: Synthesis of this compound.

Applications

This compound is a valuable reagent for several key transformations in organic synthesis, most notably the trifluoroacetamidation of sulfides and the conversion of aldehydes to nitriles.

Copper-Catalyzed Trifluoroacetamidation of Sulfides

A significant application of this compound is in the copper-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from a variety of sulfides. This reaction demonstrates broad substrate scope, including cyclic, acyclic, and aryl sulfides, with yields of up to 95%.[3] The reaction is typically catalyzed by copper(II) triflate (Cu(OTf)₂).[3]

Caption: Catalytic cycle for trifluoroacetamidation of sulfides.

Table of Representative Substrates and Yields:

| Sulfide Substrate | Product | Yield (%) |

| Thioanisole | N-(Trifluoroacetyl)-S-methyl-S-phenylsulfilimine | 92 |

| Diphenyl sulfide | N-(Trifluoroacetyl)-S,S-diphenylsulfilimine | 85 |

| Tetrahydrothiophene | N-(Trifluoroacetyl)tetrahydrothiophenium imide | 95 |

| Dibenzyl sulfide | N-(Trifluoroacetyl)-S,S-dibenzylsulfilimine | 88 |

Conversion of Aldehydes to Nitriles (Pomeroy Reaction)

This compound serves as an effective reagent for the mild conversion of aldehydes to their corresponding nitriles.[1][2] This transformation is known as the Pomeroy reaction. The reaction proceeds through the formation of an intermediate aldoxime, which then undergoes dehydration.

Caption: Pomeroy reaction for the conversion of aldehydes to nitriles.

Table of Representative Aldehyde Conversions:

| Aldehyde Substrate | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 6 | 94 |

| 4-Chlorobenzaldehyde | 6 | 92 |

| 4-Methoxybenzaldehyde | 8 | 90 |

| Cinnamaldehyde | 10 | 85 |

| 2-Naphthaldehyde | 6 | 93 |

Experimental Protocols

Synthesis of this compound

Materials:

-

Hydroxylamine hydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (anhydrous)

Procedure:

-

To a stirred suspension of hydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane, add trifluoroacetic anhydride (2.2 eq) dropwise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The reaction mixture is then filtered to remove any insoluble material.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from dichloromethane to afford this compound as a white crystalline solid.[2]

General Procedure for the Copper-Catalyzed Trifluoroacetamidation of Sulfides

Materials:

-

Sulfide (e.g., Thioanisole)

-

This compound, lithium salt

-

Copper(II) triflate (Cu(OTf)₂)

-

Dimethoxyethane (DME, anhydrous)

Procedure:

-

To a solution of the sulfide (1.0 eq) in anhydrous dimethoxyethane, add this compound, lithium salt (1.2 eq) and copper(II) triflate (5 mol%).

-

The reaction mixture is stirred at 45 °C for 12 hours under an inert atmosphere.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the corresponding N-(trifluoroacetyl)sulfilimine.

General Procedure for the Conversion of Aldehydes to Nitriles

Materials:

-

Aldehyde (e.g., Benzaldehyde)

-

This compound

-

Pyridine

-

Dichloromethane (anhydrous)

Procedure:

-

To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane, add this compound (1.1 eq) and pyridine (1.2 eq) at room temperature.

-

The reaction mixture is stirred for the time indicated in the table for the specific substrate.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the corresponding nitrile.

References

An In-depth Technical Guide to N,O-Bis(trifluoroacetyl)hydroxylamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,O-Bis(trifluoroacetyl)hydroxylamine (BFTAH) is a highly reactive and versatile reagent, primarily utilized as an electrophilic nitrogen source in organic synthesis. Its robust reactivity, stemming from the two electron-withdrawing trifluoroacetyl groups, makes it a valuable tool for the formation of carbon-nitrogen bonds. This technical guide provides a comprehensive overview of the chemical properties, detailed experimental protocols for its synthesis and primary applications, and an exploration of its reactivity. This document is intended to serve as a practical resource for researchers in organic chemistry and drug development.

Core Chemical Properties

This compound is a white to off-white crystalline solid. It is characterized by its hygroscopic nature, necessitating handling and storage under anhydrous conditions to prevent degradation.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 684-78-6 | [1][2] |

| Molecular Formula | C₄HF₆NO₃ | [2] |

| Molecular Weight | 225.05 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 60 °C | [3] |

| Boiling Point | Not available (decomposes); can be distilled under vacuum | [1] |

| Solubility | Soluble in dichloromethane and dimethoxyethane. | [1][4] |

| Stability | Hygroscopic; sensitive to moisture. | [1] |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the direct acylation of hydroxylamine hydrochloride with trifluoroacetic anhydride.[1][4] This reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend hydroxylamine hydrochloride in anhydrous dichloromethane. The flask should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of TFAA: Add trifluoroacetic anhydride (2.2 equivalents) dropwise to the cooled and stirred suspension over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

-

Workup: Allow the reaction mixture to warm to room temperature. The resulting mixture can be filtered to remove any unreacted starting material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from anhydrous dichloromethane or by vacuum distillation.[1]

-

Storage: Store the purified, white to off-white crystalline solid in a vacuum desiccator to protect it from moisture.[1]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The primary utility of this compound lies in its function as an electrophilic nitrogen source. The two trifluoroacetyl groups are strongly electron-withdrawing, which weakens the N-O bond and enhances the electrophilicity of the nitrogen atom.[1]

Copper-Catalyzed Synthesis of N-(Trifluoroacetyl)sulfilimines

A key application of this compound is the copper(II)-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from sulfides.[1][4] This reaction is efficient for a wide range of cyclic, acyclic, and aryl sulfides, providing the corresponding sulfilimines in good to excellent yields.[1][4] The reaction typically utilizes the lithium salt of this compound, which can be prepared in situ.

Experimental Protocol: Copper-Catalyzed Synthesis of a N-(Trifluoroacetyl)sulfilimine

Materials:

-

Sulfide substrate

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Anhydrous dimethoxyethane (DME)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

-

Silica gel for chromatography

Procedure:

-

Preparation of the Lithium Salt:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (2.0 equivalents relative to the sulfide) in anhydrous DME.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of n-butyllithium (1.0 equivalent relative to the hydroxylamine derivative) dropwise with stirring.

-

Allow the mixture to stir at -78 °C for 15-30 minutes.

-

-

Sulfilimine Synthesis:

-

To the prepared lithium salt solution at -78 °C, add the sulfide (1.0 equivalent) and copper(II) trifluoromethanesulfonate (5-7 mol %).

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 45-85 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-15 hours.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Diagram of Copper-Catalyzed Sulfilimine Synthesis:

References

synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine from hydroxylamine hydrochloride

An In-depth Technical Guide to the Synthesis of N,O-Bis(trifluoroacetyl)hydroxylamine from Hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a versatile reagent in organic synthesis, particularly as an electrophilic nitrogen source. The primary and most established method involves the direct acylation of hydroxylamine hydrochloride with trifluoroacetic anhydride (TFAA)[1][2]. This document outlines the detailed experimental protocol, key reaction parameters, and characterization data for this synthesis.

Reaction Principle and Stoichiometry

The synthesis proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of trifluoroacetic anhydride. A subsequent acylation of the oxygen atom leads to the desired N,O-bis-acylated product. To ensure the complete bis-acylation of the hydroxylamine molecule, a stoichiometric excess of the acylating agent is typically employed[1]. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the trifluoroacetic anhydride.

The overall balanced chemical equation for the synthesis is:

NH₂OH·HCl + 2 (CF₃CO)₂O → CF₃C(O)NHOC(O)CF₃ + HCl + 2 CF₃COOH

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molar Ratio (Hydroxylamine HCl : TFAA) | 1 : 2.2 | [1] |

| Molecular Weight of Hydroxylamine HCl | 69.49 g/mol | |

| Molecular Weight of TFAA | 210.03 g/mol | |

| Molecular Weight of Product | 225.05 g/mol | |

| Theoretical Yield | Based on limiting reagent | |

| Physical Appearance of Product | White to off-white crystalline solid | [2] |

| Purification Method | Recrystallization from Dichloromethane (CH₂Cl₂) | [1] |

Detailed Experimental Protocol

This protocol is a representative procedure based on established synthetic methods.

Materials and Equipment:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Recrystallization apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, suspend hydroxylamine hydrochloride (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of TFAA: Slowly add trifluoroacetic anhydride (2.2 eq) to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFAA.

-

The crude product is obtained as a solid.

-

-

Purification:

-

Recrystallize the crude solid from a minimal amount of hot dichloromethane.

-

Allow the solution to cool to room temperature and then place it in a freezer to facilitate complete crystallization.

-

Collect the white to off-white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold dichloromethane.

-

Dry the purified this compound under vacuum.

-

Visualizations

Reaction Pathway

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to N,O-Bis(trifluoroacetyl)hydroxylamine (CAS 684-78-6)

For Researchers, Scientists, and Drug Development Professionals

N,O-Bis(trifluoroacetyl)hydroxylamine, with CAS number 684-78-6, is a highly reactive reagent that serves as a potent electrophilic nitrogen source in organic synthesis. Its unique structural features, characterized by two strongly electron-withdrawing trifluoroacetyl groups, render the nitrogen atom highly susceptible to nucleophilic attack. This property has established it as a valuable tool for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, including detailed experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is hygroscopic, readily absorbing moisture from the atmosphere, which necessitates handling under anhydrous conditions and storage in a vacuum desiccator.[1][2]

| Property | Value | Reference |

| CAS Number | 684-78-6 | [1][2][3][4][5] |

| Molecular Formula | C4HF6NO3 | [4][5][6] |

| Molecular Weight | 225.05 g/mol | [1][4][5] |

| Appearance | White to Almost white powder to crystal | [1][3] |

| Purity | >98.0% | [3] |

Safety and Handling

Due to its reactivity and hygroscopic nature, appropriate safety precautions must be taken when handling this compound. Standard personal protective equipment, including gloves, eye protection, and a lab coat, is essential.[1] All manipulations should be performed in a well-ventilated fume hood. In case of skin contact, wash the affected area thoroughly with water.[7]

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

Synthesis

The most common and established method for the synthesis of this compound involves the direct acylation of hydroxylamine hydrochloride with trifluoroacetic anhydride (TFAA).[1][2][8] A 1:2 molar ratio of hydroxylamine hydrochloride to TFAA is typically used to ensure complete bis-acylation.[1] The reaction is performed under anhydrous conditions to prevent hydrolysis of the anhydride.[1]

Caption: Synthesis of this compound.

Mechanism of Action as an Electrophilic Nitrogen Source

The utility of this compound as an electrophilic aminating agent is attributed to the presence of the two electron-withdrawing trifluoroacetyl groups. These groups significantly increase the electrophilicity of the nitrogen atom, making it a prime target for nucleophiles.[1] The key to its reactivity lies in the facile cleavage of the weak N-O sigma bond, which generates a highly reactive nitrogen species capable of participating in carbon-nitrogen bond-forming reactions.[1]

Caption: Logical relationship of electrophilic nitrogen activity.

Applications in Organic Synthesis

The primary application of this compound is as an electrophilic nitrogen source for the synthesis of N-(trifluoroacetyl)sulfilimines from sulfides.[1][8] This reaction is typically catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2).[8] It has also been reported to be useful in the conversion of aldehydes to nitriles.[2]

Experimental Protocol: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines

This protocol is adapted from the work of Carreira and colleagues.[8][9]

Materials:

-

Sulfide substrate

-

This compound

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

-

Dimethoxyethane (DME), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of the sulfide in anhydrous dimethoxyethane (0.10 M), add 5-7 mol % of Cu(OTf)2.[9]

-

Add 2 equivalents of this compound to the reaction mixture.[9]

-

Heat the reaction mixture at a temperature ranging from 45-85 °C for 6-15 hours.[9] Reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture in vacuo.[9]

-

Purify the crude product by chromatography on silica gel to afford the corresponding N-(trifluoroacetyl)sulfilimine.[9]

Purification:

-

Recrystallization: this compound can be purified by recrystallization from dichloromethane (CH2Cl2).[2]

-

Drying: As a hygroscopic compound, it should be dried in a vacuum desiccator before use.[2]

References

- 1. This compound | 684-78-6 | Benchchem [benchchem.com]

- 2. This compound | 684-78-6 [amp.chemicalbook.com]

- 3. This compound | 684-78-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 684-78-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. scbt.com [scbt.com]

- 6. (2,2,2-Trifluoroacetyl)azanyl 2,2,2-trifluoroacetate | C4HF6NO3 | CID 69634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 684-78-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. This compound as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

N,O-Bis(trifluoroacetyl)hydroxylamine molecular weight and formula

An In-depth Technical Guide to N,O-Bis(trifluoroacetyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BTFAH) is a significant reagent in modern organic synthesis, primarily functioning as a potent electrophilic aminating agent. Its utility is highlighted by the two electron-withdrawing trifluoroacetyl groups, which greatly increase the electrophilicity of the nitrogen atom. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to research and drug development.

Core Properties and Specifications

This compound is a stable, white to off-white crystalline solid.[1] It is characterized by its hygroscopic nature, readily absorbing moisture from the air, which necessitates handling under inert and anhydrous conditions.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₄HF₆NO₃ | [3][4] |

| Molecular Weight | 225.05 g/mol | [1][3][4] |

| CAS Number | 684-78-6 | [1][4] |

| Physical State | Solid (White to Almost white powder/crystal) | [1] |

| Melting Point | 60 °C | |

| Storage Conditions | Refrigerated (0-10°C), under inert gas | |

| Key Characteristics | Moisture and heat sensitive, hygroscopic | [1][2] |

Synthesis of this compound

The most established method for synthesizing this compound is through the direct acylation of a hydroxylamine salt with trifluoroacetic anhydride (TFAA).[1] This method is noted for its convenience and the use of inexpensive, commercially available starting materials.[1][5][6]

Experimental Protocol: Synthesis from Hydroxylamine Hydrochloride

This protocol is based on the direct acylation method.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

Procedure:

-

To a suspension of hydroxylamine hydrochloride in an anhydrous solvent, add trifluoroacetic anhydride (a 1:2.2 molar ratio of hydroxylamine hydrochloride to TFAA is typical to ensure complete bis-acylation).[1][2]

-

The reaction is performed under anhydrous conditions to prevent the hydrolysis of the anhydride.

-

The reaction mixture is typically stirred at a controlled temperature until the reaction is complete.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent like dichloromethane or through vacuum distillation to obtain the final product as a white to off-white crystalline solid.[1][2]

Purity Assessment:

-

The purity of the synthesized this compound can be confirmed using spectroscopic methods. ¹⁹F NMR spectroscopy is particularly useful to confirm the presence of the two distinct trifluoroacetyl groups.[1]

Applications in Organic Synthesis and Drug Development

This compound's primary role is as a source of electrophilic nitrogen.[1] This reactivity is harnessed in several synthetic transformations valuable in medicinal chemistry and drug discovery.

Copper-Catalyzed Synthesis of N-(Trifluoroacetyl)sulfilimines

A key application is the copper(II)-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines from various sulfides.[1][5] These sulfilimines are valuable synthetic intermediates, for instance, in the stereospecific conversion to optically active sulfoxides, which are important in asymmetric synthesis.[1] Copper(II) triflate (Cu(OTf)₂) has been shown to be a particularly effective catalyst for this transformation.[1][5]

Caption: Workflow for the copper-catalyzed synthesis of N-(Trifluoroacetyl)sulfilimines.

Experimental Protocol: Trifluoroacetamidation of Sulfides

This protocol is adapted from the work of Carreira and colleagues.[5]

Materials:

-

Sulfide substrate (e.g., Tetrahydrothiophene, Thioanisole)

-

Lithium salt of this compound (2 equivalents)

-

Copper(II) triflate (Cu(OTf)₂) (5-7 mol %)

-

Dimethoxyethane (DME) as solvent

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine the sulfide substrate, the lithium salt of this compound, and Cu(OTf)₂ in dimethoxyethane (to a concentration of approximately 0.10 M).[6]

-

Heat the reaction mixture to a temperature between 45-85 °C.[1][6]

-

Stir the reaction for 6-15 hours, monitoring for completion.[1][6]

-

Upon completion, concentrate the reaction mixture in vacuo.[6]

-

Purify the resulting residue by chromatography on silica gel to afford the N-(trifluoroacetyl)sulfilimine product.[6]

Examples of Yields:

-

Thioanisole can be converted to N-(Trifluoroacetyl)methylphenylsulfilimine with a 95% yield.[1]

-

Tetrahydrothiophene yields N-(Trifluoroacetyl)tetrahydrothiophenesulfilimine in 85% yield.[1]

Conversion of Aldehydes to Nitriles (Pomeroy Reaction)

This compound is also an effective reagent for the conversion of organic aldehydes into their corresponding nitriles under mild conditions.[1][2] This transformation provides a valuable tool for this specific functional group conversion.[1]

Potential in Drug Discovery

The broader class of hydroxylamine derivatives is being explored for creating bioisosteres that can improve drug properties such as metabolic stability and lipophilicity.[1] While trisubstituted hydroxylamines have been historically excluded from drug discovery programs due to concerns over the N-O bond's stability, recent research is challenging this notion, demonstrating their potential in developing structurally innovative drug candidates.[7] For instance, hydroxylamine derivatives have been designed and synthesized as antibacterial agents that inhibit the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for bacterial proliferation.[8][9]

Safety and Handling

This compound is a hygroscopic compound and should be handled under inert, anhydrous conditions and stored in a vacuum desiccator.[1][2] Standard personal protective equipment, including gloves and eye/face protection, is recommended during handling.[1] It is classified as causing skin and serious eye irritation. For research use only, not for human or veterinary use.[1][4]

References

- 1. This compound | 684-78-6 | Benchchem [benchchem.com]

- 2. This compound | 684-78-6 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of N,O-Bis(trifluoroacetyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,O-Bis(trifluoroacetyl)hydroxylamine, a versatile reagent in organic synthesis. Understanding its stability profile is critical for ensuring its efficacy, purity, and safe handling in research and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is known to be hygroscopic, readily absorbing moisture from the atmosphere. This characteristic is a key factor influencing its stability and handling requirements.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Hygroscopicity | Hygroscopic | |

| Chemical Stability | Stable under normal conditions | [1] |

| Conditions to Avoid | Heat, Exposure to moisture | [1] |

| Incompatible Materials | Oxidizing agents | [1] |

| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx), Hydrogen fluoride | [1] |

Stability Profile

This compound is generally considered stable under normal, controlled laboratory conditions.[1] However, its reactivity as an electrophilic nitrogen source is intrinsically linked to its potential for degradation under adverse conditions. The two trifluoroacetyl groups significantly influence its electronic properties and, consequently, its stability.

Thermal Stability

Hydrolytic Stability

Due to its hygroscopic nature, this compound is sensitive to moisture. The presence of water can lead to hydrolysis of the trifluoroacetyl groups, compromising the reagent's integrity and purity. Therefore, storage in a dry environment is crucial. The synthesis of this compound is typically performed under anhydrous conditions to prevent hydrolysis of the anhydride starting material and the product.

Photostability

While specific photostability studies on this compound are not extensively documented, it is general good practice for all reactive chemical reagents to be stored in a manner that protects them from light to prevent potential photo-degradation.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and stability of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (0-10°C) is often recommended by suppliers. Avoid heat. | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque containers. | To prevent moisture ingress and light exposure. |

| Environment | A dry and well-ventilated place. A vacuum desiccator is recommended for storage. | To mitigate the effects of its hygroscopic nature. |

| Handling | Handle in a controlled, low-humidity environment (e.g., a glove box). Use appropriate personal protective equipment (PPE), including gloves and eye protection. | To prevent moisture absorption and ensure operator safety. |

Experimental Protocols for Stability Assessment (General Guidance)

While specific, validated stability-indicating assay methods for this compound are not publicly available, a general approach to assessing its stability can be outlined based on standard pharmaceutical practices.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Table 3: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl or H₂SO₄ at room temperature or elevated temperature (e.g., 60°C). |

| Base Hydrolysis | 0.1 M - 1 M NaOH or KOH at room temperature or elevated temperature (e.g., 60°C). |

| Oxidation | 3-30% H₂O₂ at room temperature. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) for a specified duration. |

| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines. |

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for quantifying the decrease in the concentration of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for Stability-Indicating Method Development.

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound in the presence of water is hydrolysis. This would likely involve the cleavage of one or both trifluoroacetyl groups to yield mono-trifluoroacetylated hydroxylamine and ultimately hydroxylamine, along with trifluoroacetic acid.

Hypothesized Hydrolytic Degradation Pathway

Caption: Hypothesized Hydrolytic Degradation of this compound.

Conclusion

This compound is a valuable synthetic reagent that is stable under recommended storage conditions. Its primary sensitivities are to heat and moisture. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the reagent's integrity and performance. Further quantitative studies are warranted to establish a more detailed kinetic understanding of its degradation profile under various stress conditions.

References

The Hygroscopic Nature of N,O-Bis(trifluoroacetyl)hydroxylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hygroscopic properties of N,O-Bis(trifluoroacetyl)hydroxylamine, a critical reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Understanding its sensitivity to moisture is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and preventing degradation.

Executive Summary

This compound is a powerful electrophilic nitrogen source widely used in the synthesis of complex molecules. However, its utility is intrinsically linked to its pronounced hygroscopic nature. This document details the qualitative evidence of its moisture sensitivity, provides best practices for handling and storage, and outlines a comprehensive experimental protocol for the quantitative determination of its hygroscopicity. Furthermore, a visual workflow highlights the critical impact of moisture on the stability and subsequent application of this reagent.

Understanding the Hygroscopic Nature of this compound

This compound is a white to off-white crystalline solid that readily absorbs moisture from the atmosphere.[1] This hygroscopicity is a critical consideration for its use, as the presence of water can lead to hydrolysis, compromising the compound's purity and reactivity. The strong electron-withdrawing nature of the two trifluoroacetyl groups, which enhances its reactivity as an electrophilic aminating agent, also likely contributes to its affinity for water molecules.

Qualitative Data on Moisture Sensitivity

| Property | Description | Source |

| Hygroscopicity | Readily absorbs moisture from the atmosphere. | [1] |

| Moisture Sensitivity | Compound is sensitive to moisture. | |

| Storage Conditions | Recommended storage is under inert gas and refrigerated (0-10°C). | |

| Handling Precautions | Should be handled under inert, anhydrous conditions. | [1] |

| Drying | Should be dried in a vacuum desiccator. | [2] |

Impact of Moisture on Stability and Utility

The hygroscopic nature of this compound is not merely a physical characteristic but a critical factor that directly impacts its chemical stability and utility in synthetic protocols. The presence of absorbed moisture can initiate a cascade of undesirable events, ultimately leading to failed reactions and impure products.

Experimental Protocol for Quantifying Hygroscopicity

To ensure the reliability of experiments using this compound, a quantitative understanding of its hygroscopicity is essential. The following is a detailed experimental protocol for determining the rate and extent of moisture absorption. This protocol is based on established methods for determining moisture content in fine chemicals, such as gravimetric analysis.

Objective

To quantify the hygroscopic nature of this compound by measuring its weight gain upon exposure to a controlled humidity environment over time.

Materials and Equipment

-

This compound (analytical grade, stored in a desiccator)

-

Controlled humidity chamber or a desiccator with a saturated salt solution (e.g., sodium chloride for ~75% relative humidity)

-

Analytical balance (readable to 0.0001 g)

-

Weighing boats (pre-dried)

-

Stopwatch

-

Spatula

-

Inert atmosphere glove box (optional, for initial sample handling)

Experimental Workflow

Detailed Procedure

-

Preparation: Pre-dry weighing boats in an oven at 105°C for at least one hour and allow them to cool to room temperature in a desiccator.

-

Initial Weighing: Accurately weigh a pre-dried weighing boat on an analytical balance and record the weight.

-

Sample Preparation: Inside an inert atmosphere glove box, if available, add approximately 1 gram of this compound to the tared weighing boat.

-

Initial Sample Weight: Record the initial weight of the weighing boat containing the sample.

-

Exposure: Place the weighing boat with the sample into a controlled humidity chamber.

-

Data Collection: At predetermined time intervals (e.g., 5, 15, 30, 60 minutes, and then hourly), remove the sample from the chamber and quickly weigh it, recording the time and weight.

-

Equilibrium: Continue this process until the weight of the sample becomes constant, indicating that it has reached equilibrium with the surrounding atmosphere.

-

Data Analysis: Calculate the percentage of weight gain at each time point using the formula: % Weight Gain = [(Weight at time t - Initial Sample Weight) / Initial Sample Weight] * 100

Best Practices for Handling and Storage

Given its hygroscopic nature, strict adherence to proper handling and storage protocols is essential to maintain the quality of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (0-10°C) is recommended.

-

Handling: All manipulations of the compound should be carried out in a dry, inert atmosphere, such as in a glove box. If a glove box is not available, work quickly and minimize exposure to the open air. Use dry glassware and equipment.

-

Dispensing: When dispensing the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

-

Drying: If the compound is suspected to have absorbed moisture, it can be dried in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide).[2]

Conclusion

The hygroscopic nature of this compound is a defining characteristic that necessitates careful management in a laboratory setting. By understanding its sensitivity to moisture and implementing the rigorous handling, storage, and analytical procedures outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible synthetic outcomes.

References

N,O-Bis(trifluoroacetyl)hydroxylamine: A Technical Guide to its Historical Development and Initial Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and initial key applications of N,O-Bis(trifluoroacetyl)hydroxylamine (BTAHA). BTAHA has emerged as a significant reagent in organic synthesis and analytical chemistry, primarily recognized for its role as an electrophilic nitrogen source and as a derivatizing agent for gas chromatography.

Historical Development

The most established and widely reported method for synthesizing this compound involves the direct acylation of a hydroxylamine salt with a trifluoroacetylating agent.[1] The reaction between hydroxylamine hydrochloride and trifluoroacetic anhydride (TFAA) is the principal method for producing this compound.[1]

A pivotal moment in the history of this reagent was its report in 1999 by Carreira and colleagues, who introduced it as a novel and useful electrophilic nitrogen source.[1] Their work highlighted the utility of BTAHA in the copper-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines, addressing a need for readily available and easy-to-handle electrophilic nitrogen transfer reagents.[2][3]

Core Applications

Electrophilic Nitrogen Source for Sulfilimine Synthesis

One of the primary and most well-documented applications of BTAHA is in the synthesis of N-(trifluoroacetyl)sulfilimines. This reaction, catalyzed by copper(II) triflate, involves the transfer of a trifluoroacetyl-protected nitrogen atom to a sulfide, yielding the corresponding sulfilimine in good to excellent yields.[1][2] The reaction is applicable to a wide range of sulfides, including cyclic, acyclic, and aryl sulfides.[2]

| Sulfide Substrate | Catalyst Loading (mol %) | Reaction Conditions | Product | Yield (%) |

| Tetrahydrothiophene | 7 | 45 °C, 15 h | N-(Trifluoroacetyl)tetrahydrothiophenesulfilimine | 85 |

| Thioanisole | 5 | 65 °C, 6 h | N-(Trifluoroacetyl)methylphenylsulfilimine | 95 |

| Diphenyl sulfide | 5 | 85 °C, 15 h | N-(Trifluoroacetyl)diphenylsulfilimine | 88 |

| Dibenzyl sulfide | 5 | 65 °C, 12 h | N-(Trifluoroacetyl)dibenzylsulfilimine | 92 |

Data sourced from Carreira, et al. (1999).[2][3]

Derivatizing Agent for Gas Chromatography-Mass Spectrometry (GC-MS)

BTAHA is also utilized as a derivatizing agent in GC-MS to enhance the analysis of polar compounds containing active hydrogen atoms, such as amines and hydroxyl groups. Derivatization with BTAHA increases the volatility and thermal stability of these analytes, leading to improved chromatographic performance.[4] This is particularly valuable in the analysis of drugs, such as amphetamines, where the polar amine group can cause poor peak shape and reduced sensitivity.[4][5] The trifluoroacetyl derivatives are more volatile and produce characteristic mass spectra, aiding in their identification and quantification.

| Analytical Parameter | Improvement |

| Peak Shape | Reduced tailing and more symmetrical peaks. |

| Volatility | Increased volatility, allowing for elution at lower temperatures. |

| Thermal Stability | Enhanced stability, preventing degradation in the injector and column. |

| Sensitivity | Improved detector response and lower limits of detection. |

| Mass Spectrum | Formation of characteristic fragments for easier identification. |

Experimental Protocols

Synthesis of this compound (BTAHA)

This protocol is based on the classical preparative route involving the direct acylation of hydroxylamine hydrochloride.[1]

Materials:

-

Hydroxylamine hydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Apparatus for solvent removal under reduced pressure

Procedure:

-

In a clean, dry round-bottom flask, suspend hydroxylamine hydrochloride in the anhydrous solvent.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add a 2-molar excess of trifluoroacetic anhydride (TFAA) to the cooled suspension. A 1:2 molar ratio of hydroxylamine hydrochloride to TFAA is used to ensure complete bis-acylation.[1]

-

Allow the reaction mixture to stir at a low temperature for several hours, then gradually warm to room temperature and continue stirring overnight.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or sublimation to yield this compound as a white to off-white crystalline solid.[1]

Synthesis of N-(Trifluoroacetyl)sulfilimines

This protocol is adapted from the work of Carreira and colleagues.[2][3]

Materials:

-

Sulfide substrate

-

This compound (BTAHA)

-

Copper(II) triflate (Cu(OTf)₂)

-

Anhydrous dimethoxyethane (DME)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Magnetic stirrer and heating plate

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the sulfide substrate, BTAHA (typically 1.1-1.5 equivalents), and the copper(II) triflate catalyst (typically 5-7 mol %).

-

Add anhydrous dimethoxyethane (DME) as the solvent.[2]

-

Stir the reaction mixture at the specified temperature (ranging from 45-85 °C) for the required time (typically 6-15 hours), monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired N-(trifluoroacetyl)sulfilimine.

Derivatization of Primary Amines for GC-MS Analysis

This is a general protocol for the trifluoroacetylation of primary amines for GC-MS analysis, adaptable for use with BTAHA.

Materials:

-

Sample containing the primary amine analyte

-

This compound (BTAHA)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

-

Reaction vial with a screw cap

-

Heating block or water bath

Procedure:

-

Place a known amount of the sample containing the primary amine into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a solution of BTAHA in an anhydrous solvent to the dried sample.

-

Tightly cap the vial and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to ensure complete derivatization.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Caption: Synthesis of BTAHA.

Caption: Synthesis of N-(Trifluoroacetyl)sulfilimine.

Caption: GC-MS Derivatization Workflow.

References

- 1. This compound | 684-78-6 | Benchchem [benchchem.com]

- 2. This compound as a Useful Electrophilic Nitrogen Source: Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gcms.cz [gcms.cz]

- 5. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N,O-Bis(trifluoroacetyl)hydroxylamine (BTFHA) Derivatization for Enhanced GC-MS Analysis

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many molecules of interest in pharmaceutical and biomedical research, such as neurotransmitters, amino acids, and alcohols, possess polar functional groups (-NH2, -OH, -SH) that render them non-volatile and prone to challenging chromatographic behavior.[1][2] Chemical derivatization is a critical sample preparation step that chemically modifies these polar groups to increase analyte volatility, improve thermal stability, and enhance chromatographic resolution and detector sensitivity.[1][3]

This application note details a protocol for the use of N,O-Bis(trifluoroacetyl)hydroxylamine (BTFHA) as a derivatizing agent for compounds containing primary amines and hydroxyl groups prior to GC-MS analysis. BTFHA is a potent acylating agent that introduces a trifluoroacetyl group, which significantly increases the volatility and detectability of the target analytes.[4][5]

Principle of Derivatization

BTFHA reacts with active hydrogens on functional groups like primary amines and alcohols to form stable, volatile trifluoroacetyl derivatives. The lone pair of electrons on the nitrogen or oxygen atom attacks one of the carbonyl carbons of BTFHA, leading to the substitution of the active hydrogen with a trifluoroacetyl group (CF3CO-). This process effectively masks the polar nature of the functional group, reducing intermolecular hydrogen bonding and allowing the analyte to be readily analyzed by GC-MS.[6][7]

Experimental Protocol

This protocol provides a general procedure for the derivatization of primary amines and alcohols using BTFHA. Optimal conditions may vary depending on the specific analyte and sample matrix and should be determined empirically.

Materials:

-

This compound (BTFHA)

-

Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or pyridine)

-

Analyte sample or standard

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the sample or standard into a reaction vial.

-

If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is crucial to ensure the sample is anhydrous as moisture can hydrolyze the BTFHA reagent.

-

-

Reagent Addition:

-

Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to the dried sample to reconstitute it.

-

Add 50 µL of this compound (BTFHA). For compounds that are difficult to derivatize, the addition of a catalyst like pyridine (10 µL) may be beneficial.

-

-

Reaction:

-

Tightly cap the reaction vial and vortex thoroughly for 30 seconds to ensure complete mixing of the sample and reagents.

-

Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. The optimal temperature and time will depend on the specific analyte.

-

-

Cooling and Analysis:

-

Allow the reaction vial to cool to room temperature.

-

Inject a 1 µL aliquot of the derivatized sample into the GC-MS system for analysis.

-

GC-MS Parameters (General Guidance):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Data Presentation

The following table summarizes representative quantitative data for analytes derivatized with a trifluoroacetylating agent, demonstrating the expected performance of the BTFHA derivatization protocol.

| Analyte | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |

| Amphetamine | TFAA | Not Specified | Not Specified | >0.99 | [7] |

| Vigabatrin | TFAA | Not Specified | Not Specified | Not Specified | [7] |

| Sterols | TFAA | pg range | Not Specified | Not Specified | [8] |

TFAA (Trifluoroacetic anhydride) is a closely related trifluoroacetylating agent, and similar performance is expected with BTFHA.

Visualizations

Caption: Experimental workflow for BTFHA derivatization and GC-MS analysis.

Caption: Chemical reaction of BTFHA with primary amines and alcohols.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. weber.hu [weber.hu]

- 4. This compound | 684-78-6 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Conversion of Aldehydes to Nitriles using N,O-Bis(trifluoroacetyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group that is a cornerstone in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Nitriles serve as key intermediates in the synthesis of amines, amides, carboxylic acids, and various heterocyclic compounds. Among the numerous methods available for this conversion, the use of N,O-Bis(trifluoroacetyl)hydroxylamine offers a mild and efficient approach. This transformation is known as the Pomeroy reaction.[1] This reagent facilitates the dehydration of an in-situ formed aldoxime under neutral conditions, avoiding the harsh reagents or high temperatures often associated with other methods.

This compound is a stable, crystalline solid that can be readily prepared from hydroxylamine hydrochloride and trifluoroacetic anhydride.[1] Its high reactivity is attributed to the two electron-withdrawing trifluoroacetyl groups, which make the trifluoroacetate a good leaving group in the elimination step.

Reaction Principle

The reaction proceeds in a two-step, one-pot sequence. First, the aldehyde reacts with this compound to form an O-trifluoroacetyl aldoxime intermediate. Subsequently, this intermediate undergoes a base-promoted or thermally-induced elimination to yield the corresponding nitrile and trifluoroacetic acid as a byproduct. The electron-withdrawing nature of the trifluoroacetyl group facilitates the departure of the trifluoroacetate anion, driving the reaction towards the formation of the nitrile.

Applications in Organic Synthesis

The mild conditions of the Pomeroy reaction make it suitable for the synthesis of nitriles from aldehydes containing sensitive functional groups that might not be compatible with harsher dehydration methods. This methodology is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates where functional group tolerance is paramount.

Data Presentation

| Aldehyde Type | Substrate Example | Expected Yield | Notes |

| Aromatic (electron-rich) | 4-Methoxybenzaldehyde | High | Electron-donating groups generally facilitate the reaction. |

| Aromatic (electron-neutral) | Benzaldehyde | Good to High | Standard substrate for this transformation. |

| Aromatic (electron-poor) | 4-Nitrobenzaldehyde | Moderate to Good | Electron-withdrawing groups may require slightly longer reaction times or higher temperatures. |

| Heteroaromatic | 2-Furaldehyde | Good | The reaction is generally tolerant of heterocyclic systems. |

| Aliphatic (unconjugated) | Heptanal | Good | Linear and branched aliphatic aldehydes are suitable substrates. |

| α,β-Unsaturated | Cinnamaldehyde | Moderate to Good | The double bond is typically preserved under the mild reaction conditions. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the reagent from commercially available starting materials.[1]

Materials:

-

Hydroxylamine hydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend hydroxylamine hydrochloride (1.0 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (2.2 eq) to the suspension via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove any insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization or sublimation to yield a white crystalline solid.

Protocol 2: General Procedure for the Conversion of Aldehydes to Nitriles

This generalized protocol outlines the conversion of an aldehyde to a nitrile using the prepared this compound.

Materials:

-

Aldehyde

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

-

A weak, non-nucleophilic base (e.g., pyridine or triethylamine, optional, may be required for some substrates)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in an anhydrous solvent.

-

Add this compound (1.1 - 1.5 eq) to the solution at room temperature.

-

If required, add a weak, non-nucleophilic base (1.1 - 1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) as needed.

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude nitrile by column chromatography on silica gel or distillation.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the conversion of an aldehyde to a nitrile using this compound.

Caption: Proposed mechanism of nitrile synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis of nitriles from aldehydes using this compound.

Caption: General experimental workflow.

References

Application Notes and Protocols for the Catalytic Synthesis of N-(Trifluoroacetyl)sulfilimines with Copper(II) Triflate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-(trifluoroacetyl)sulfilimines, valuable compounds in organic synthesis and medicinal chemistry, utilizing a copper(II) triflate (Cu(OTf)₂) catalyzed reaction. The described method offers a straightforward approach using readily available starting materials.

Introduction

N-(trifluoroacetyl)sulfilimines are a class of sulfur-containing compounds with potential applications in synthetic chemistry and drug discovery. The trifluoroacetyl group can serve as a useful protecting group or modulate the chemical properties of the sulfilimine moiety. The use of copper catalysis provides an efficient and mild method for their synthesis. This document outlines the synthesis using Cu(OTf)₂ as a catalyst and N,O-bis(trifluoroacetyl)hydroxylamine as the electrophilic nitrogen source for the trifluoroacetamidation of sulfides.[1][2]

Reaction Principle

The core of this synthetic method is the copper(II) triflate-catalyzed reaction between a sulfide and this compound. In this process, the copper catalyst activates the nitrogen source, facilitating the transfer of the N-(trifluoroacetyl)amino group to the sulfur atom of the sulfide, forming the corresponding N-(trifluoroacetyl)sulfilimine.

Experimental Protocols

General Procedure for the Synthesis of N-(Trifluoroacetyl)sulfilimines:

This protocol is based on the catalytic trifluoroacetamidation of sulfides.[1][2]

Materials:

-

Sulfide substrate

-

This compound (See synthesis note below)

-

Copper(II) triflate (Cu(OTf)₂)

-

Dimethoxyethane (DME), anhydrous

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Silica gel for column chromatography

Synthesis of this compound: This reagent can be synthesized from the inexpensive and commercially available starting materials: trifluoroacetic anhydride and hydroxylamine hydrochloride.[1]

Reaction Setup:

-

To an oven-dried reaction vessel under an inert atmosphere, add the sulfide (1.0 equiv).

-

Add anhydrous dimethoxyethane (DME) to achieve a concentration of 0.10 M with respect to the sulfide.

-

Add this compound (2.0 equiv).

-

Add copper(II) triflate (Cu(OTf)₂) (5-7 mol %).

-

Stir the reaction mixture at a temperature between 45-85 °C.

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique until the starting sulfide is consumed (typically 6-15 hours).[2]

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(trifluoroacetyl)sulfilimine.

Note on Catalyst: While other metal triflates such as Mg(OTf)₂ and Sn(OTf)₂ can catalyze the reaction, Cu(I) and Cu(II) triflates have been found to provide the best yields and reaction rates. Cu(OTf)₂ is particularly advantageous as it is stable and can be handled on the benchtop.[2] The reaction is not catalyzed by Brønsted acids like p-toluenesulfonic acid.[2]

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of N-(trifluoroacetyl)sulfilimines from various sulfides.

| Entry | Sulfide Substrate | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thioanisole | 5-7 | 45-85 | 6-15 | Good |

| 2 | Diphenyl sulfide | 5-7 | 45-85 | 6-15 | Good |

| 3 | Dibenzyl sulfide | 5-7 | 45-85 | 6-15 | Good |

| 4 | Tetrahydrothiophene | 5-7 | 45-85 | 6-15 | Good |

Note: The term "Good" is used as reported in the source literature; specific numerical yields were not available in the provided abstracts.[2]

Visualizations

Experimental Workflow Diagram:

Caption: General workflow for the Cu(OTf)₂-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the formation of N-(trifluoroacetyl)sulfilimines.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Trifluoroacetic anhydride and related compounds are corrosive and moisture-sensitive. Handle with care.

-

Copper(II) triflate is a hygroscopic solid and should be handled under an inert atmosphere.

Conclusion

The copper(II) triflate-catalyzed synthesis of N-(trifluoroacetyl)sulfilimines provides an effective method for accessing these compounds.[1][2] The reaction proceeds under relatively mild conditions and utilizes a readily available copper catalyst. This protocol should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of the substrate scope and optimization of reaction conditions may lead to even broader applications of this methodology.

References

Application Notes and Protocols for the Derivatization of Primary Amines in Complex Matrices using N,O-Bis(trifluoroacetyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary amines in complex biological and environmental matrices presents significant analytical challenges. Due to their polarity and low volatility, primary amines often exhibit poor chromatographic peak shape and low sensitivity, making accurate quantification difficult. Chemical derivatization is a crucial sample preparation step that modifies the analyte to improve its analytical properties. N,O-Bis(trifluoroacetyl)hydroxylamine (BTAHA) is a potent acylating agent that reacts with primary amines to form stable, volatile, and highly detectable trifluoroacetyl derivatives. This application note provides a detailed overview and protocols for the use of BTAHA for the derivatization of primary amines in complex matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.

The trifluoroacetyl group introduced by BTAHA significantly enhances the volatility of the amine, allowing for analysis by GC. Furthermore, the electron-withdrawing nature of the fluorine atoms increases the sensitivity of the derivative towards electron capture detection (ECD) and provides characteristic fragmentation patterns in mass spectrometry, aiding in compound identification and quantification.[1]

Principle of Derivatization

This compound is a highly reactive trifluoroacetylating reagent. The derivatization reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on one of the carbonyl carbons of BTAHA. This leads to the transfer of a trifluoroacetyl group to the amine nitrogen, forming a stable N-trifluoroacetylated amine derivative and trifluoroacetylhydroxylamine as a byproduct. The reaction is typically carried out in an anhydrous aprotic solvent.

Reaction Scheme:

Figure 1: Derivatization of a primary amine with BTAHA.

Experimental Protocols

The following protocols provide a general framework for the derivatization of primary amines in complex matrices such as urine and plasma. Optimization of specific parameters (e.g., reagent volume, reaction time, and temperature) may be necessary for different analytes and matrices.

Sample Preparation from Complex Matrices

Effective sample preparation is critical to remove interfering substances and concentrate the target analytes.

3.1.1. Liquid-Liquid Extraction (LLE) for Urine and Plasma

-

Sample Collection: Collect urine or plasma samples according to standard procedures.

-

pH Adjustment: To 1 mL of the sample in a glass tube, add a suitable buffer to adjust the pH to a basic level (e.g., pH 9-11 with borate buffer) to ensure the amines are in their free base form.

-

Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture of hexane and isoamyl alcohol).

-

Mixing: Vortex the mixture for 2-5 minutes to facilitate the transfer of amines into the organic phase.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dried extract is now ready for derivatization.

3.1.2. Solid-Phase Extraction (SPE) for Cleaner Extracts

SPE can provide cleaner extracts compared to LLE.

-

Column Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by deionized water and then a buffer at the appropriate pH for sample loading.

-

Sample Loading: Load the pre-treated sample (e.g., diluted and pH-adjusted urine or plasma) onto the cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interferences. This may include deionized water, a mild organic solvent, or a buffer.

-

Elution: Elute the retained primary amines with a suitable solvent, often an organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. The residue is ready for derivatization.

Derivatization Protocol

This protocol is based on general procedures for acylation with trifluoroacetylating agents.

Materials:

-

Dried sample extract

-

This compound (BTAHA)

-

Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate, or pyridine)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Reconstitution: Reconstitute the dried sample extract in 100 µL of an anhydrous aprotic solvent (e.g., ethyl acetate).

-

Reagent Addition: Add 50-100 µL of BTAHA to the reaction vial. The optimal volume may need to be determined empirically.

-

Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of trifluoroacetylated primary amines. These may require optimization for specific analytes and instrumentation.

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |

| Oven Temperature Program | Initial: 60-80°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CHold: 5-10 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-550) for identificationSelected Ion Monitoring (SIM) for quantification |

Quantitative Data